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Gimatecan Phase Il Clinical Trial Data Summary

Trial
Characteristic

Recurrent Glioblastoma [1]

Recurrent Epithelial Ovarian,
Fallopian Tube, or Peritoneal Cancer

[2]

Patient
Population

Dosing Regimen

Primary Endpoint

Overall
Response Rate
(ORR)

Disease Control

Median Time to
Progression

Adults with recurrent glioblastoma; all
had prior surgery, radiation, and at
least one chemotherapy regimen.

1.0 mg/mz/day orally for 5 consecutive
days, each 28-day cycle.

6-month Progression-Free Survival

(PFS)

Partial Response: 1 patient (3.4%) [1]

6-month PFS: 3 patients (12%) [1]

12.0 weeks (approx. 2.8 months) [1]

Women with a maximum of 3 prior
chemo lines; progression-free interval
after last platinum dose <12 months.

0.8 mg/m?/day (total 4 mg/ma2/cycle)
orally for 5 consecutive days, each 28-
day cycle.

Overall Response Rate (by RECIST
and CA-125 criteria)

Partial Response: 17 patients (24.6%)

[2]

Stable Disease: 22 patients (31.9%) [2]

3.8 months [2]
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Recurrent Epithelial Ovarian,

Trial
. Recurrent Glioblastoma [1] Fallopian Tube, or Peritoneal Cancer
Characteristic
[2]
Common Grade Thrombocytopenia (17.2%), Neutropenia (17.4%),
3/4 Toxicities Leukopenia (17.2%), Neutropenia Thrombocytopenia (7.2%) [2]

(10.3%) [1]

Detailed Experimental Protocols and Context

To help you interpret these findings, here is a detailed breakdown of the trial methodologies and the

scientific context of gimatecan's development.

Trial Designs and Patient Selection

The disparate results in the table above are largely explained by fundamental differences in the trial designs

and, crucially, the patient populations.

¢ Glioblastoma Trial Design: This was a multicenter trial using a Simon two-stage optimal design. The
primary endpoint was progression-free survival at 6 months (PFS6). The study initially enrolled
29 patients but was stopped after the first stage because the pre-specified efficacy threshold (more
than 4 patients achieving PFS6) was not met. A dose reduction from 1.22 mg/m?/day to 1.0
mg/m?/day was implemented early in the trial due to grade 4 hematologic toxicity in 4 of the first 10
patients. Patients were excluded if they were taking enzyme-inducing anti-seizure medications [1].

e Ovarian Cancer Trial Design: This prospective trial also used a Simon two-stage design, but the
primary endpoint was the Overall Response Rate. For patients with measurable disease,
response was assessed every two cycles per RECIST criteria. For those without measurable disease,
response was evaluated using CA-125 criteria (a reduction of at least 50% confirmed 4 weeks apart).
An independent expert panel reviewed all responses [2].

Gimatecan's Mechanism of Action and Preclinical Rationale
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Gimatecan is a novel, lipophilic, oral camptothecin analogue that acts as a potent inhibitor of the

topoisomerase I (Topo I) enzyme [3] [2] [4].

e Mechanism: It stabilizes the Topo I-DNA complex, preventing the relegation of single-strand DNA
breaks. When a replication fork collides with this complex, it causes irreversible double-strand DNA
breaks, leading to cell death [4].

¢ Rationale for Development: Gimatecan was engineered with a lipophilic side chain to enhance cell
membrane permeability and stabilize the labile lactone ring, which is a key limitation of natural
camptothecin. This design aimed to improve oral bioavailability and increase intracellular drug
concentrations for a stronger and more persistent antitumor effect compared to older camptothecins
like irinotecan and topotecan [2] [4].

The following diagram illustrates the mechanism of action of gimatecan and other camptothecin analogs:
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Comparative Preclinical Efficacy Data

Preclinical studies provide a rationale for gimatecan's potential superior potency. Research in Esophageal

Squamous Cell Carcinoma (ESCC) models demonstrated that:

e Gimatecan inhibited tumor cell proliferation at nanomolar concentrations (IC50 range: 4.9 -

39.6 nM), which was substantially lower than the micromolar concentrations required for irinotecan
(IC50 range: 8.1 - 37.7 uM) [4].
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In patient-derived xenograft (PDX) models of ESCC, gimatecan showed superior tumor growth
inhibition compared to irinotecan, suggesting a potentially better therapeutic index [4].

Conclusion and Key Takeaways

In summary, the clinical performance of gimatecan in Phase II trials was highly dependent on the tumor

type:

In the difficult-to-treat, bevacizumab-resistant recurrent glioblastoma population, gimatecan
showed minimal efficacy with a 6-month PFS of only 12% and a low objective response rate [1].
In recurrent ovarian cancer, gimatecan demonstrated notable clinical activity with a 24.6%
objective response rate and a manageable safety profile, establishing it as a potential treatment
option in this setting [2].

The lipophilic nature and oral administration of gimatecan distinguished it from other
camptothecins, and preclinical data consistently pointed to enhanced potency compared to
irinotecan [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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